(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate is a complex organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a hexahydrofuro[3,2-b]furan ring system, which is a bicyclic structure, and two chloroformate groups. These functional groups make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable diol precursor under acidic conditions to form the hexahydrofuro[3,2-b]furan ring system. This intermediate is then treated with phosgene (COCl2) to introduce the chloroformate groups. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene, ensuring safety and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate groups hydrolyze to form the corresponding carboxylic acids and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Thiocarbonates: Formed from the reaction with thiols
Alcohols: Formed from reduction reactions
Scientific Research Applications
(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty polymers and coatings, where its reactivity can be harnessed to introduce functional groups.
Mechanism of Action
The mechanism of action of (3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chloroformate groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in the synthesis of carbamates, carbonates, and other functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another chloroformate derivative used in organic synthesis.
Piperine: A natural compound with similar reactivity in forming carbamates and carbonates.
Uniqueness
(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate is unique due to its bicyclic ring system and dual chloroformate groups, which provide a versatile platform for chemical modifications. This structural feature distinguishes it from simpler chloroformate derivatives like tert-butyl carbamate and natural compounds like piperine.
Properties
IUPAC Name |
[(3R,6R)-6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5?,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRCZYCGISTAS-GQNXIQCSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2C(O1)[C@@H](CO2)OC(=O)Cl)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.